molecular formula C28H23N3O2S3 B2668790 3-(4-ethylphenyl)-6-(2-methylphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one CAS No. 422307-26-4

3-(4-ethylphenyl)-6-(2-methylphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2668790
CAS No.: 422307-26-4
M. Wt: 529.69
InChI Key: RZJXNNRBTZPVRC-UHFFFAOYSA-N
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Description

3-(4-ethylphenyl)-6-(2-methylphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a complex organic compound that belongs to the thiazolopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylphenyl)-6-(2-methylphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:

  • Formation of the thiazole ring through cyclization reactions.
  • Introduction of the pyrimidine ring via condensation reactions.
  • Functional group modifications to introduce the ethyl, methyl, and phenyl groups.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.

Biology

In biological research, thiazolopyrimidine derivatives have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific compound may exhibit similar activities, making it a subject of interest for further studies.

Medicine

Medicinal chemistry applications include the development of new drugs targeting specific enzymes or receptors. The compound’s structure suggests potential interactions with biological targets, which could lead to the discovery of novel therapeutics.

Industry

In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-ethylphenyl)-6-(2-methylphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methylphenyl)-6-(2-ethylphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
  • 3-(4-ethylphenyl)-6-(2-methylphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-thione

Uniqueness

The uniqueness of 3-(4-ethylphenyl)-6-(2-methylphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one lies in its specific substitution pattern and the presence of multiple functional groups. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

IUPAC Name

3-(4-ethylphenyl)-6-(2-methylphenyl)-5-phenacylsulfanyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O2S3/c1-3-19-13-15-21(16-14-19)30-25-24(36-28(30)34)26(33)31(22-12-8-7-9-18(22)2)27(29-25)35-17-23(32)20-10-5-4-6-11-20/h4-16H,3,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJXNNRBTZPVRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C3=C(C(=O)N(C(=N3)SCC(=O)C4=CC=CC=C4)C5=CC=CC=C5C)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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